N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-2-20-12-6-11(16-7-17-12)13(19)18-8-3-4-9(14)10(15)5-8/h3-7H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGZYCLQWBTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
The most common strategy involves coupling 6-ethoxypyrimidine-4-carboxylic acid with 3,4-difluoroaniline via carbodiimide-mediated activation. In a protocol adapted from thiophene carboxamide synthesis, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds under inert argon gas for 48 hours, followed by purification via column chromatography (DCM:ethyl acetate, 1:1). This method mirrors the synthesis of CA-4 biomimetics, where aromatic amines react efficiently with activated heterocyclic carboxylic acids.
COMU-Mediated Amide Bond Formation
An alternative approach employs 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) as a coupling reagent. Dissolving 6-ethoxypyrimidine-4-carboxylic acid and COMU in dimethylformamide (DMF), followed by dropwise addition of 3,4-difluoroaniline and N,N-diisopropylethylamine (DIPEA), yields the target carboxamide within 5–10 minutes. Precipitation with water simplifies purification, achieving >80% yield in analogous systems. This method is advantageous for its rapid kinetics and avoidance of hazardous chlorinating agents.
Optimization of Reaction Parameters
Solvent and Temperature Effects
EDC/DMAP-mediated coupling in DCM at room temperature ensures compatibility with acid-labile ethoxy groups. In contrast, COMU reactions in DMF benefit from polar aprotic solvents that enhance reagent solubility, though elevated temperatures are unnecessary due to the reagent’s high reactivity.
Stoichiometry and Catalysis
A molar ratio of 1:1.1 (carboxylic acid:amine) minimizes side products, while DMAP (10–20 mol%) accelerates EDC-mediated activation by stabilizing the reactive O-acylisourea intermediate. COMU reactions require stoichiometric DIPEA to deprotonate the amine and maintain reaction efficiency.
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regioselectivity. The pyrimidine ring’s protons resonate as distinct singlets (e.g., H-5 at δ 8.2–8.4 ppm), while the 3,4-difluorophenyl group exhibits characteristic splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical m/z of 323.09 (C₁₃H₁₁F₂N₃O₂).
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >98% purity when using C18 columns and acetonitrile/water gradients. Residual solvents (e.g., DMF, DCM) are quantified via gas chromatography to meet International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Synthetic Methods
*Yields extrapolated from analogous reactions in cited sources.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The ethoxy group’s susceptibility to acidic hydrolysis necessitates anhydrous conditions during EDC/DMAP reactions. COMU’s neutral pH profile mitigates this risk, making it preferable for moisture-sensitive systems.
Regioselectivity Concerns
X-ray crystallography and 2D NMR (e.g., NOESY) confirm exclusive amide formation at the pyrimidine’s 4-position, avoiding competing reactions at the 2- or 5-positions.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects and hypothetical properties.
Table 1: Structural and Functional Comparison
Key Observations :
Pyrimidine Core Modifications: The target compound’s 6-ethoxy group contrasts with the 6-methyl and 2-thioxo groups in ’s compound. Ethoxy may enhance solubility compared to methyl, while thioxo introduces conformational rigidity.
Aromatic Substituents: The 3,4-difluorophenyl group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., 4-methylphenyl in ). Trifluoromethyl groups in patent compounds (–6) significantly elevate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Functional Group Diversity: Morpholine and oxetane moieties in patent compounds suggest targeting of polar enzymatic pockets (e.g., kinases). The dimethylaminoethyl group in ’s compound could enhance solubility and facilitate blood-brain barrier penetration.
Methodological Considerations
Structural comparisons rely on crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for graphical representation).
- Fluorination : Reduces metabolic degradation via cytochrome P450 enzymes.
- Ethoxy vs.
- Trifluoromethyl Groups : Increase lipophilicity but may introduce toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
